molecular formula C12H21NO8S B602561 Topiramate-13C6 CAS No. 1217455-55-4

Topiramate-13C6

Katalognummer: B602561
CAS-Nummer: 1217455-55-4
Molekulargewicht: 345.32 g/mol
InChI-Schlüssel: KJADKKWYZYXHBB-OYKWVVKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Topiramate-13C6 is a carbon-13 labeled isotope of topiramate, a broad-spectrum antiepileptic agent. Topiramate is known for its ability to enhance gamma-aminobutyric acid (GABA) activity, inhibit kainate and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, inhibit voltage-sensitive sodium and calcium channels, increase potassium conductance, and inhibit carbonic anhydrase . The carbon-13 labeling in this compound allows for precise tracking and quantification in metabolic studies.

Wirkmechanismus

Target of Action

Topiramate-13C6, a derivative of the naturally occurring sugar D-fructose, primarily targets voltage-dependent sodium channels, GABA receptors, and glutamate receptors .

Mode of Action

This compound alters the activity of its targets by modifying their phosphorylation state instead of by a direct action . By blocking neuronal voltage-dependent sodium channels, it inhibits the rapid, repetitive firing of neurons . It enhances GABA-A receptor activity at brain non-benzodiazepine receptor sites, leading to an increase in inhibitory neurotransmission . Furthermore, it reduces glutamate activity at both AMPA and kainate receptors, decreasing excitatory neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuronal excitability and neurotransmission. By enhancing GABAergic activity and inhibiting glutamatergic activity, this compound can restore the balance between inhibition and excitation within the neuronal networks. This helps to stabilize the neuronal membranes, reduce the frequency of seizures, and prevent migraines .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed and has good bioavailability . Its pharmacokinetics are linear, and it has a relatively long half-life . It can interact with some hormonal contraceptives, potentially reducing their effectiveness . This compound clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .

Result of Action

The primary result of this compound action is the reduction of neuronal hyperexcitability, which can help control seizures and prevent migraines . By blocking sodium channels, enhancing GABA activity, and antagonizing glutamate receptors, this compound can effectively reduce the frequency of seizures in individuals with epilepsy and decrease the occurrence of migraines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs . Additionally, it is contraindicated in pregnancy due to the risk of significant harm to the unborn child, including a higher risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder . Therefore, women of childbearing potential taking this compound must use effective contraception .

Biochemische Analyse

Biochemical Properties

Topiramate-13C6 interacts with several enzymes, proteins, and other biomolecules. It blocks sodium and calcium voltage-gated channels, inhibits glutamate receptors, enhances gamma-aminobutyric acid (GABA) receptors, and inhibits carbonic anhydrase . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it effectively reduces insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes . It influences cell function by modulating insulin response in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks neuronal excitability, preventing seizures and migraines by increasing GABA activity and inhibiting glutamate activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a patient developed erectile dysfunction after several months of this compound use . This suggests that the compound’s effects can vary over time and may depend on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in high-fat diet-induced animal models, this compound selectively augments glucose uptake within skeletal and cardiac myocytes and adipose tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes, enhancing our understanding of its therapeutic potential in managing weight and insulin sensitivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Topiramate-13C6 involves the incorporation of carbon-13 into the molecular structure of topiramate. This is typically achieved through the use of carbon-13 labeled precursors in the synthetic route. The general synthetic route for topiramate involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose with sulfamoyl chloride in the presence of a base to form the sulfamate ester . The carbon-13 labeled version follows a similar pathway but uses carbon-13 labeled starting materials.

Industrial Production Methods

Industrial production of this compound requires specialized facilities capable of handling isotopically labeled compounds. The process involves the large-scale synthesis of carbon-13 labeled precursors, followed by their incorporation into the topiramate molecule. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Topiramate-13C6 undergoes various chemical reactions, including:

    Oxidation: Topiramate can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the sulfamate group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites of topiramate, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Topiramate-13C6 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of topiramate. The stable isotope allows for precise quantification in biological matrices such as plasma.

Case Study: Pharmacokinetic Profiling

A study evaluated the pharmacokinetics of topiramate when administered as USL255 (an extended-release formulation). The study used this compound as an internal standard to quantify plasma concentrations. Results indicated that the area under the curve (AUC) and maximum concentration (Cmax) were dose-proportional across a range of doses from 25 mg to 1,400 mg. The mean half-life decreased with increasing doses, demonstrating consistent plasma exposure over time .

Dose (mg) Mean AUC (h*mg/L) Mean Cmax (mg/L) Half-Life (h)
251205.094.6
1,4001,20060.056.6

Clinical Applications in Neurology

This compound has been employed in clinical settings to evaluate its efficacy in various neurological conditions beyond epilepsy.

Case Study: Treatment of Pseudotumor Cerebri Syndrome

A retrospective study involving children with pseudotumor cerebri syndrome assessed the effectiveness of topiramate. Among 46 patients treated with topiramate alone or alongside acetazolamide, a significant number experienced resolution of symptoms within an average of 0.57 years. Cognitive side effects were noted but were manageable .

Treatment Group Patients Resolution Rate (%) Common Side Effects
Topiramate Monotherapy3100Cognitive slowing (21.7%)
Combination Therapy1258.7Headaches, nausea

Metabolic Studies

The stable isotope nature of this compound makes it valuable for metabolic studies, particularly in understanding drug metabolism and its effects on metabolic pathways.

Case Study: Metabolic Pathway Analysis

Research using this compound has demonstrated its role in modulating neurotransmitter systems such as gamma-aminobutyric acid (GABA) pathways. In silico docking studies revealed that topiramate interacts effectively with GABA receptors, influencing its pharmacological profile and therapeutic efficacy .

Off-Label Uses and Emerging Applications

Topiramate has multiple off-label uses which are being explored through studies utilizing this compound.

Applications in Weight Management and Addiction

Topiramate is being investigated for its potential in managing binge eating disorders and alcohol dependence. Recent findings suggest that it may help reduce cravings and consumption patterns effectively .

Vergleich Mit ähnlichen Verbindungen

Topiramate-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in various research applications.

Biologische Aktivität

Topiramate-13C6 is a stable isotope-labeled derivative of topiramate (TPM), a medication primarily used for epilepsy and migraine prophylaxis. Understanding the biological activity of this compound is crucial for elucidating its pharmacodynamics, therapeutic efficacy, and potential side effects. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Topiramate exhibits multiple mechanisms of action that contribute to its pharmacological effects:

  • Sodium Channel Blockade : Topiramate inhibits voltage-dependent sodium channels, which stabilizes neuronal membranes and reduces excitability. Research indicates that it slows the opening rate of sodium channels during action potentials, differing from typical sodium channel blockers .
  • GABA Modulation : It enhances GABA_A receptor activity, which has inhibitory effects on neurotransmission. The modulation can vary based on receptor subtypes, leading to both positive and negative effects .
  • Carbonic Anhydrase Inhibition : Topiramate is a mild inhibitor of carbonic anhydrase II and IV, which may contribute to metabolic acidosis observed in some patients .
  • Glutamate Receptor Interaction : While it does not directly affect NMDA receptors, Topiramate may influence AMPA receptor activity, thereby indirectly modulating NMDA receptor functions .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic window and dosing:

  • Absorption : Topiramate is well absorbed after oral administration with peak plasma concentrations typically occurring 1 to 3 hours post-dose.
  • Distribution : It has a volume of distribution (Vd) of approximately 0.7 L/kg, indicating extensive tissue distribution.
  • Metabolism : Topiramate undergoes minimal hepatic metabolism, primarily excreted unchanged in urine. The presence of the 13C6 isotope does not significantly alter its metabolic pathway.
  • Half-Life : The elimination half-life ranges from 19 to 23 hours in healthy adults, allowing for once or twice daily dosing regimens.

Case Studies and Clinical Findings

Several clinical studies have documented the effects and side effects associated with Topiramate usage:

  • Migraine Prophylaxis :
    • A study involving 74 patients showed significant reductions in migraine frequency and severity when treated with Topiramate over six weeks. The most common side effects included fatigue and cognitive impairment .
  • Metabolic Acidosis :
    • A case report highlighted severe metabolic acidosis in a patient with high serum levels of Topiramate. The condition improved upon discontinuation of the drug, emphasizing the need for monitoring in susceptible individuals .
  • Visual Disturbances :
    • Another case documented acute myopia and diplopia following the initiation of Topiramate therapy. Symptoms resolved rapidly after discontinuation .

Summary of Pharmacodynamic Effects

MechanismEffectReferences
Sodium Channel BlockadeDecreased neuronal excitability ,
GABA_A ModulationEnhanced inhibitory neurotransmission ,
Carbonic Anhydrase InhibitionPotential for metabolic acidosis ,
Glutamate Receptor ModulationIndirect NMDA receptor influence

Case Study Overview

Study TypeFindingsNotes
Migraine ProphylaxisReduced frequency/severityCommon side effects noted
Metabolic AcidosisSevere acidosis resolved post-discontinuationMonitoring recommended
Visual DisturbancesAcute myopia/diplopia resolved quicklyRelated to drug initiation

Eigenschaften

CAS-Nummer

1217455-55-4

Molekularformel

C12H21NO8S

Molekulargewicht

345.32 g/mol

IUPAC-Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate

InChI

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1

InChI-Schlüssel

KJADKKWYZYXHBB-OYKWVVKKSA-N

SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Isomerische SMILES

CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C

Kanonische SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Reinheit

95% by HPLC; 98% atom 13C

Verwandte CAS-Nummern

97240-79-4 (unlabelled)

Tag

Topiramate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.